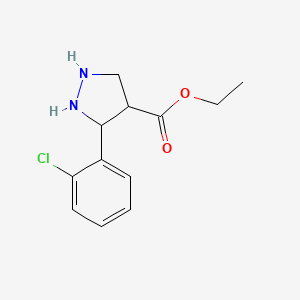
(1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexane ring substituted with a 4-fluorobenzoyl group and a carboxylate group, making it a valuable subject for research in organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane and 4-fluorobenzoic acid.
Formation of Intermediate: The cyclohexane is first converted into a cyclohexanone derivative through oxidation.
Benzoylation: The cyclohexanone derivative undergoes a Friedel-Crafts acylation reaction with 4-fluorobenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the 4-fluorobenzoylcyclohexanone intermediate.
Reduction and Esterification: The intermediate is then reduced to the corresponding alcohol, followed by esterification with a suitable carboxylating agent to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluorobenzoic acid derivatives, while reduction can produce cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
(1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2R)-2-(4-chlorobenzoyl)cyclohexane-1-carboxylate
- (1S,2R)-2-(4-methylbenzoyl)cyclohexane-1-carboxylate
- (1S,2R)-2-(4-nitrobenzoyl)cyclohexane-1-carboxylate
Uniqueness
(1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable subject for research and application.
Propiedades
Fórmula molecular |
C14H14FO3- |
|---|---|
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
(1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H15FO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h5-8,11-12H,1-4H2,(H,17,18)/p-1/t11-,12+/m1/s1 |
Clave InChI |
RCCIJJKDNJBQIL-NEPJUHHUSA-M |
SMILES isomérico |
C1CC[C@@H]([C@@H](C1)C(=O)C2=CC=C(C=C2)F)C(=O)[O-] |
SMILES canónico |
C1CCC(C(C1)C(=O)C2=CC=C(C=C2)F)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![8-bromo-8H-pyrido[3,4-b]pyrazin-5-one](/img/structure/B12347421.png)




![4-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12347450.png)


